

Technical Guide: -(Benzyloxy)prop-2-yn-1-amine

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Compound of Interest

Compound Name: (benzyloxy)(prop-2-yn-1-yl)amine

CAS No.: 20056-96-6

Cat. No.: B2639685

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Nomenclature, Synthesis, and Applications in Drug Discovery

Structural Analysis & Nomenclature Standards

The molecule in question (

) sits at the intersection of amine and hydroxylamine nomenclature. Precise naming is critical for database indexing and regulatory filing.

IUPAC Nomenclature Logic

According to the IUPAC Blue Book (P-68.3), organic derivatives of hydroxylamine (

) can be named either as substituted hydroxylamines or as

-alkoxy amines.

- Preferred IUPAC Name (PIN):

-(Benzyloxy)prop-2-yn-1-amine

- Logic: The structure is viewed as a derivative of prop-2-yn-1-amine (

). The nitrogen atom bears a benzyloxy substituent (

).

- Priority: When an amine and an ether moiety are present on the nitrogen, substitutive nomenclature based on the amine parent is generally preferred for

-alkoxy derivatives.

- Alternative Systematic Name:

-Benzyl-

-(prop-2-yn-1-yl)hydroxylamine

- Logic: This views the molecule as a derivative of hydroxylamine (

). The oxygen is substituted with a benzyl group, and the nitrogen is substituted with a propargyl group.

- Usage: Common in older literature and specific reagent catalogs.

Chemical Identifiers[1][2]

- Molecular Formula:
- Molecular Weight: 161.20 g/mol
- SMILES:C#CCNOCc1ccccc1
- Component CAS Numbers:
 - Precursor A:
-Benzylhydroxylamine HCl (CAS: 2687-43-6)[1]
 - Precursor B: Propargyl bromide (CAS: 106-96-7)

Synthetic Pathways & Mechanistic Insight

The synthesis of

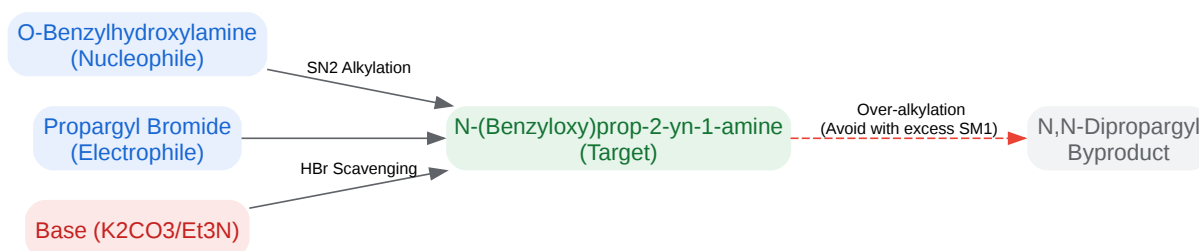
-(benzyloxy)prop-2-yn-1-amine is a nucleophilic substitution (

) reaction. The nitrogen atom of the

-benzylhydroxylamine acts as the nucleophile, attacking the propargyl bromide.

Reaction Scheme

The following diagram illustrates the synthetic pathway and the competing over-alkylation side reaction.



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Figure 1: Synthesis workflow showing the transformation of O-benzylhydroxylamine to the target amine and potential over-alkylation risks.

Experimental Protocol

Objective: Synthesize 10 mmol of

-(benzyloxy)prop-2-yn-1-amine.

Reagents:

- -Benzylhydroxylamine hydrochloride (1.91 g, 12 mmol, 1.2 equiv)
- Propargyl bromide (80% in toluene) (1.48 g, 10 mmol, 1.0 equiv)
- Potassium Carbonate (

), anhydrous (4.14 g, 30 mmol, 3.0 equiv)

- Solvent: Acetonitrile () or DMF (anhydrous, 20 mL)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend -benzylhydroxylamine hydrochloride and in anhydrous MeCN.
- Activation: Stir at room temperature for 15 minutes to liberate the free amine base in situ.
- Addition: Cool the mixture to 0°C. Add propargyl bromide dropwise over 20 minutes. Critical: Slow addition prevents localized high concentrations of electrophile, reducing the risk of double alkylation (formation of the tertiary amine).
- Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product is less polar than the starting hydroxylamine.
- Work-up: Filter off the solid salts (, excess). Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in and wash with water. Dry over . Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Causality & Troubleshooting:

- Why ? A mild, heterogeneous base is preferred over strong soluble bases (like NaH) to prevent deprotonation of the propargyl proton (

), which would lead to side reactions (polymerization or allenyl formation).

- Solvent Choice: Do not use acetone. Unlike standard amine alkylations, hydroxylamines can react with ketones to form oximes (

), consuming the starting material. Use MeCN or DMF.

Applications in Drug Discovery

This molecule is a high-value "linker" and "warhead" precursor in medicinal chemistry.

Click Chemistry & Bioorthogonal Labeling

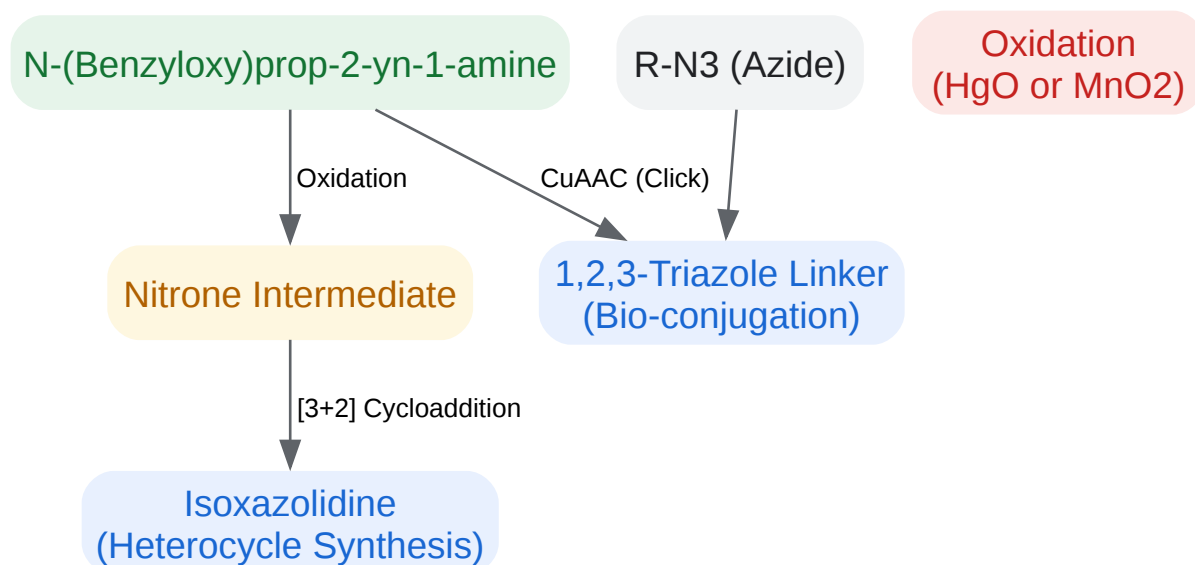
The terminal alkyne group serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- Utility: Conjugating the
-alkoxy amine motif to azido-tagged fluorophores, peptides, or glycans.
- Stability: The
bond is stable under standard "Click" conditions but can be cleaved later via hydrogenolysis () or treating with
, allowing for "cleavable linker" strategies in Antibody-Drug Conjugates (ADCs).

Nitrone Synthesis (Isoxazolidine Scaffolds)

Oxidation of

-(benzyloxy)prop-2-yn-1-amine yields a nitrone, which undergoes intramolecular 1,3-dipolar cycloaddition to form bicyclic isoxazolidines—scaffolds found in antifungal and antibacterial agents.



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Figure 2: Divergent application pathways: Click conjugation vs. Heterocycle formation.

Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against these expected spectral characteristics.

Proton NMR (NMR, , 400 MHz)

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Context
7.30 – 7.40	Multiplet	5H	Ar-H	Phenyl ring protons
5.60	Broad Singlet	1H	-NH-	Exchangeable amine proton
4.70	Singlet	2H	Ph-CH -O-	Benzylic methylene
3.65	Doublet (Hz)	2H	-N-CH -C	Propargyl methylene
2.25	Triplet (Hz)	1H	-C C-H	Terminal alkyne proton

Infrared Spectroscopy (IR)

- 3280 cm

:

stretch (sharp, strong).

- 3200–3250 cm

:

stretch (medium, broad).

- 2120 cm

:

stretch (weak).

- 1050 cm

:

stretch.

References

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Sources

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